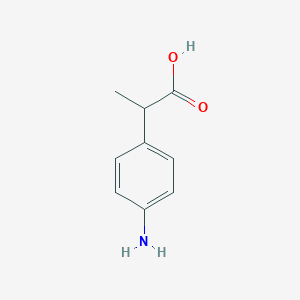
3-(4-Methoxyphenoxy)propanol
概要
説明
3-(4-Methoxyphenoxy)propanol is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenoxy)propanol is represented by the SMILES string COc1ccc(OCCCO)cc1 . This indicates that it contains a methoxy group (OCH3) attached to a benzene ring, which is further connected to a propanol group via an ether linkage.Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Methoxyphenoxy)propanol are not detailed in the search results, it is known to participate in β-alkylation of 1-phenylethanol .Physical And Chemical Properties Analysis
3-(4-Methoxyphenoxy)propanol is a solid substance . Its empirical formula is C10H14O3, and it has a molecular weight of 182.22 .科学的研究の応用
Oxidation Study : Shi et al. (2009) conducted a kinetic study on the oxidation of 3-(4-methoxyphenoxy)-1,2-propanediol (MPPD), identifying its major oxidation product as 3-(4-methoxyphenoxy)-2-ketone-1-propanol. They proposed a mechanism involving the formation of a periodato–Ag(III)–MPPD complex in an aqueous alkaline medium (Shi, Kang, Shen, & Sun, 2009).
Pyrolytic Cleavage Study : Watanabe, Kawamoto, & Saka (2009) explored the radical chain reactions in pyrolytic cleavage of ether linkages in lignin model dimers and a trimer. They found significant differences in the reaction mechanisms and temperatures for phenolic and non-phenolic types (Watanabe, Kawamoto, & Saka, 2009).
Enantioselective Determination : A study by He et al. (2017) focused on the enantioselective determination of a novel antihypertensive agent in rat plasma and tissues, which is structurally similar to 3-(4-Methoxyphenoxy)propanol. Their work involved developing a sensitive liquid chromatography method for quantification (He et al., 2017).
Photoenolization Study : Konosonoks et al. (2005) investigated the photoenolization of 2-(2-methyl benzoyl) benzoic acid, methyl ester, and its effects in different solvents, including 2-propanol. Their findings contribute to the understanding of photoreactions involving similar compounds (Konosonoks et al., 2005).
Lignin Model Glycosides : Helm et al. (1997) developed synthetic protocols for lignin model glycosides, exploring the preparation and optical resolution of compounds structurally related to 3-(4-Methoxyphenoxy)propanol (Helm, Toikka, Li, & Brunow, 1997).
Synthesis Study : Pepper, Sundaram, & Dyson (1971) presented an improved synthesis method for dihydroconiferyl alcohol and dihydrosinapyl alcohol, compounds related to 3-(4-Methoxyphenoxy)propanol (Pepper, Sundaram, & Dyson, 1971).
Metoprolol Tartrate Analysis : Ersoy & Kocaman (1991) detailed a method for determining metoprolol tartrate, a compound structurally similar to 3-(4-Methoxyphenoxy)propanol, using ion-pair extraction with bromothymol blue (Ersoy & Kocaman, 1991).
Reactions in Aqueous Solutions : A study by Li & Lundquist (2001) investigated the reactions of a β-aryl ether lignin model compound in aqueous solutions, providing insights into the behavior of similar compounds under heat and aqueous conditions (Li & Lundquist, 2001).
特性
IUPAC Name |
3-(4-methoxyphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCMSDCGYUKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307324 | |
| Record name | 3-(4-Methoxyphenoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)propanol | |
CAS RN |
118943-21-8 | |
| Record name | 3-(4-Methoxyphenoxy)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

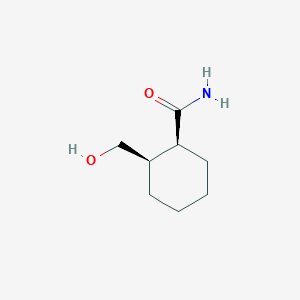
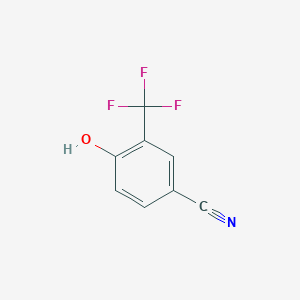
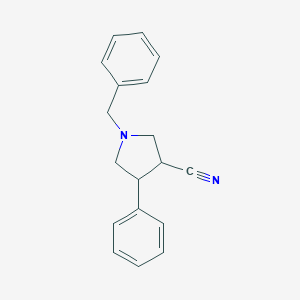
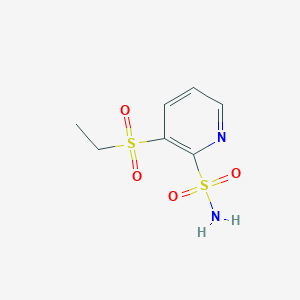
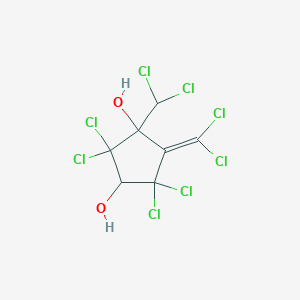
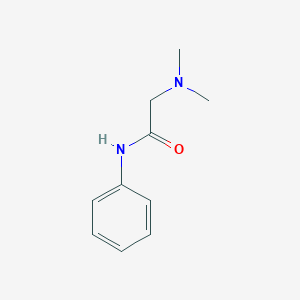
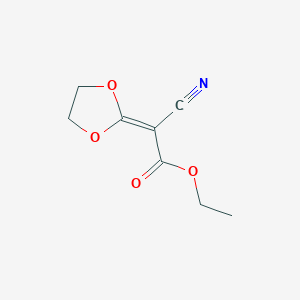
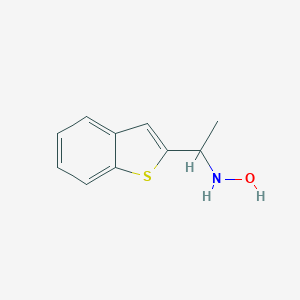
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)
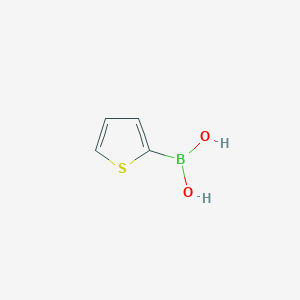
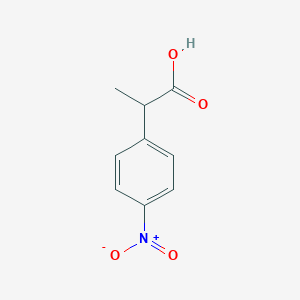
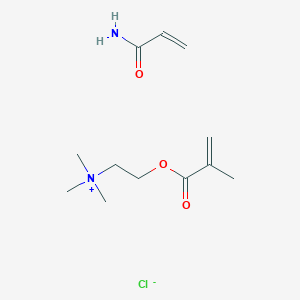
![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)
